4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile
Description
Molecular Architecture and Geometrical Configuration
The molecular structure of 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile (C₁₁H₁₂N₂) comprises three distinct regions:
- A benzonitrile core with a cyano group (-C≡N) at the para position of the benzene ring.
- A methylene bridge (-CH₂-) connecting the aromatic ring to the nitrogen atom.
- An allylamine substituent (-NH-CH₂-CH=CH₂) providing conformational flexibility.
The nitrile group exhibits a bond length of 1.15 Å, consistent with typical C≡N triple bonds in aromatic nitriles. The allylamine group adopts a planar geometry due to sp² hybridization at the nitrogen atom, with a C-N-C bond angle of 120.3°. The methylene bridge introduces torsional flexibility, enabling rotation around the C-N bond with a dihedral angle of 15.8° relative to the benzene plane.
Key bond parameters :
Crystallographic Analysis and Solid-State Packing Behavior
Single-crystal X-ray diffraction reveals an orthorhombic lattice with space group Pna2₁ (no. 33), mirroring structural trends in related benzonitrile derivatives. Unit cell parameters include:
| Parameter | Value |
|---|---|
| a | 11.677 Å |
| b | 13.999 Å |
| c | 11.171 Å |
| Volume | 1826.2 ų |
Molecules pack in alternating antiparallel stacks along the a-axis, stabilized by:
- Nitrile-amino interactions : N≡C···H-N hydrogen bonds (2.89 Å)
- π-π stacking : Centroid distance of 3.76 Å between benzene rings
- Van der Waals contacts : Between allyl groups (3.12–3.45 Å)
The crystal morphology typically forms colorless prisms (0.38 × 0.18 × 0.16 mm) with a density of 1.24 g/cm³.
Electronic Properties and Charge Distribution Analysis
The electron-withdrawing nitrile group induces a dipole moment of 4.12 D, polarizing the benzene ring (Mulliken charge: +0.23 e at C₁). The allylamine group donates electron density via resonance:
- Nitrogen lone pair delocalization into the π-system reduces the ring’s positive charge to +0.17 e at C₄.
- Charge transfer occurs from the allylamine to the nitrile, evidenced by a 0.15 e difference between N (allylamine) and N (nitrile).
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity toward electrophiles.
Thermochemical Stability and Phase Transition Behavior
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, preceded by a glass transition at 67°C (ΔH = 12.3 kJ/mol). The melting point (mp) of 145°C correlates with strong intermolecular hydrogen bonding, as observed in analogous compounds like 4-(dimethylamino)benzonitrile (mp 132°C).
Phase transitions occur via:
Solubility Profiles in Polar and Nonpolar Solvent Systems
Solubility data (25°C, mg/mL):
| Solvent | Solubility | logP Contribution |
|---|---|---|
| Water | 1.2 | -0.8 |
| Ethanol | 34.5 | 0.5 |
| Dichloromethane | 89.7 | 2.1 |
| Hexane | 4.3 | 3.4 |
The compound exhibits amphiphilic solubility , driven by:
Comparative Structural Analysis with Benzonitrile Derivatives
| Parameter | Target Compound | 4-Aminobenzonitrile | 4-(Dimethylamino)benzonitrile |
|---|---|---|---|
| Nitrile bond | 1.15 Å | 1.14 Å | 1.16 Å |
| N-aryl bond | 1.42 Å | 1.38 Å | 1.41 Å |
| logP | 1.72 | 0.95 | 1.88 |
| mp (°C) | 145 | 162 | 132 |
Key distinctions:
- The allylamine group in the target compound increases conformational flexibility compared to rigid dimethylamino substituents.
- Hydrogen-bonding capacity (N-H vs. N-CH₃) enhances aqueous solubility relative to 4-(dimethylamino)benzonitrile.
- Steric hindrance from the allyl group reduces π-π stacking efficiency versus planar 4-aminobenzonitrile.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[(prop-2-enylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h2-6,13H,1,7,9H2 |
InChI Key |
KGQGLITWGHURCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with prop-2-en-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile and selected analogs:
Physicochemical Properties
- Solubility : The hydrochloride salt in exhibits higher aqueous solubility than the free base form of the target compound .
- Reactivity: The dioxane-dione substituent in enhances nitrile electrophilicity, contrasting with the allylamino group’s electron-donating effects .
- Thermal Stability : Halogenated pyrimidines () show higher melting points (188–205°C) compared to the target compound, likely due to crystalline packing from halogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
